

Dichloronitromethane electrophilic reactivity explained

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Compound Focus: Dichloronitromethane

CAS No.: 7119-89-3

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Chemical Profile & Environmental Degradation

Dichloronitromethane is a halonitromethane with the molecular formula CHCl_2NO_2 and a molecular mass of 129.93 g/mol [1] [2]. It is primarily recognized in scientific literature as a **disinfection byproduct** in water treatment, formed during ozonation or chlorination processes in waters containing organic matter and bromide ions [3]. These compounds are of significant concern due to their high cytotoxicity and genotoxicity [4].

While the specific mechanism of its electrophilic reactions was not detailed in the search results, studies on its degradation provide clues about its reactivity. The table below summarizes key quantitative data and environmental fate parameters for **dichloronitromethane**.

Property	Value	Remarks
Molecular Weight [1] [2]	129.93 g/mol	
Chemical Formula [1] [2]	CHCl_2NO_2	
Water Solubility (at 20°C, pH 7) [1]	17150 mg L ⁻¹	Highly soluble

Property	Value	Remarks
Vapour Pressure (at 20°C) [1]	467000 mPa	Highly volatile
Soil DT ₅₀ (Aerobic) [1]	0.71 days	Non-persistent; time for 50% degradation
pKa of Nitromethane [5]	10.21 (in H ₂ O)	Provided for context; the parent compound is mildly acidic.

Research into its breakdown by advanced oxidation/reduction processes shows it reacts with radical species. The second-order rate constants for reactions with relevant radicals are [4]:

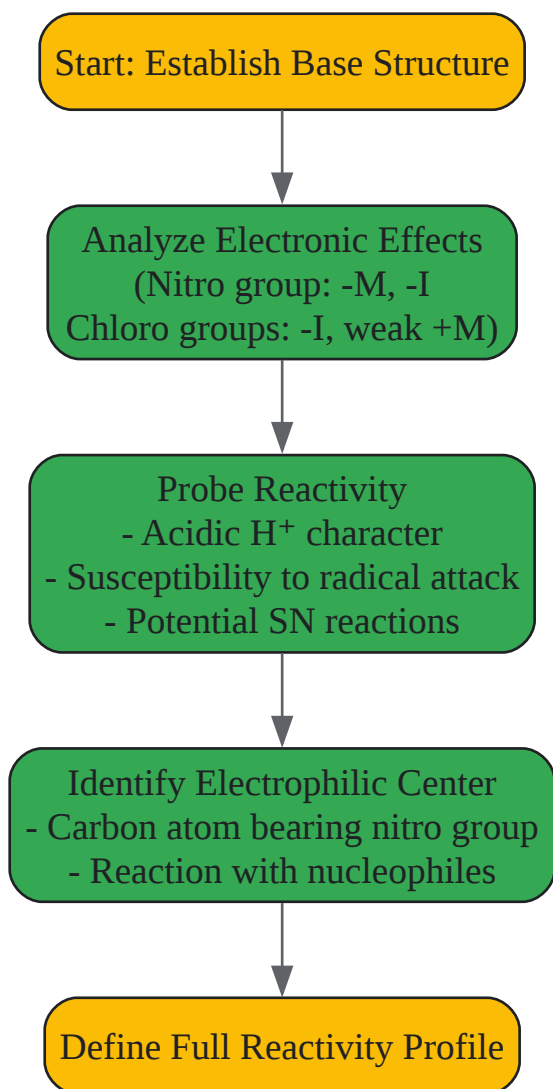
- **HO• (Hydroxyl radical):** $\sim 10^8 \text{ M}^{-1} \text{ s}^{-1}$
- **Cl• (Chlorine radical):** $\sim 10^{10} \text{ M}^{-1} \text{ s}^{-1}$
- **Cl₂•- (Dichloride radical anion):** $\sim 10^9 \text{ M}^{-1} \text{ s}^{-1}$

Synthesis and Potential Applications

One published method for synthesizing **dichloronitromethane** is through the **hydrolysis of ethyl dichloronitroacetate** [6]. In the pharmaceutical context, one supplier notes that **dichloronitromethane** could react with N-methylethanolamine to form a novel compound potentially useful as a **ligand to improve the solubility or targeting properties of Carboplatin** in drug formulations [2].

Research Recommendations and Pathways

Based on the available information, here is a proposed workflow to build a deeper understanding of its electrophilic reactivity.



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Research workflow for elucidating electrophilic reactivity

To fill the knowledge gaps, you can focus on the following approaches:

- **Deduce Reactivity from Structure and Analogy:** The nitro group is a strong electron-withdrawing group (-I and -M effects), making the carbon atom it's attached to electron-deficient [7] [5]. The two chlorine atoms further enhance this electron deficiency. This suggests the central carbon could be a target for nucleophilic attack, a hallmark of electrophilic behavior. Nitromethane itself is mildly acidic (pKa ~10.21) [5], and the chlorine substituents in **dichloronitromethane** are likely to make the proton on the carbon even more acidic, which is another key aspect of its reactivity.
- **Investigate Related Reactions:** You can design experiments based on the behavior of similar compounds. For instance, the provided synthesis route via hydrolysis [6] and its reaction with N-methylethanolamine [2] are concrete starting points for mechanistic studies.

- **Perform Computational Modeling:** Use computational chemistry methods (like the M06-2x functional or CBS-QB3 approach mentioned in a related kinetic study [8]) to calculate molecular electrostatic potentials, natural bond orbitals (NBO), and HOMO-LUMO gaps. This can visually and quantitatively identify the most electrophilic sites on the molecule.

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